4-Chloro-6-propylpyrimidin-2-amine
Overview
Description
4-Chloro-6-propylpyrimidin-2-amine is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 4-Chloro-6-propylpyrimidin-2-amine, demonstrated significant antihypertensive activity in spontaneously hypertensive rats. The research highlighted the importance of structural variation in the pyridopyrimidine ring for antihypertensive efficacy (Bennett et al., 1981).
Molecular Docking and Structural Analysis
Another study conducted detailed molecular docking and structural analysis on a closely related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine", revealing its potential as an alpha-2-imidazoline receptor agonist and its implications in treating hypertension. This research provided insights into the chemical activity, molecular stability, and biological activity of such compounds (Aayisha et al., 2019).
Ring Transformations and Reactivity
Research exploring the ring transformations in reactions of heterocyclic halogeno compounds with nucleophiles, including derivatives of pyrimidine, helps understand the reactivity and potential transformations of "this compound" in synthetic chemistry. These findings are crucial for developing new synthetic methods and compounds (Meeteren & Plas, 2010).
Crystal and Molecular Structures
A study on the crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers, related to "this compound", provided valuable information on the conformational differences and hydrogen-bonding interactions. These findings have implications for understanding the physical and chemical properties of pyrimidine derivatives (Odell et al., 2007).
Electrochemical Synthesis
The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines highlights an innovative approach to synthesizing compounds related to "this compound". This method offers a sustainable and efficient pathway for generating novel pyrimidine derivatives (Sengmany et al., 2011).
Properties
IUPAC Name |
4-chloro-6-propylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDKQQOSGMNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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